molecular formula C16H22N2O B5153648 1-[6-(2-Methylphenoxy)hexyl]imidazole

1-[6-(2-Methylphenoxy)hexyl]imidazole

Cat. No.: B5153648
M. Wt: 258.36 g/mol
InChI Key: YTFPDRGUEYRDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2-Methylphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenoxy group attached to a hexyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Methylphenoxy)hexyl]imidazole typically involves the following steps:

    Preparation of 2-Methylphenoxyhexyl Bromide: The reaction begins with the alkylation of 2-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This results in the formation of 2-methylphenoxyhexyl bromide.

    Formation of Imidazole Ring: The next step involves the reaction of 2-methylphenoxyhexyl bromide with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Methylphenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may target the imidazole ring, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-[6-(2-Methylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, this compound is used as a probe to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2-Methylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzyme active sites, modulating their activity. The compound can inhibit the function of certain enzymes by coordinating with the metal ions in their active sites, leading to altered biochemical pathways. Additionally, the phenoxy group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[6-(2-Methylphenoxy)hexyl]imidazole can be compared with other imidazole derivatives, such as:

    1-[6-(2-Chlorophenoxy)hexyl]imidazole: Similar structure but with a chlorine atom instead of a methyl group. This compound may exhibit different reactivity and biological activity due to the electron-withdrawing nature of chlorine.

    1-[6-(2-Methoxyphenoxy)hexyl]imidazole: Contains a methoxy group instead of a methyl group. The presence of the methoxy group can influence the compound’s solubility and reactivity.

    1-[6-(2-Nitrophenoxy)hexyl]imidazole: Features a nitro group, which is a strong electron-withdrawing group. This compound may have different chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[6-(2-methylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15-8-4-5-9-16(15)19-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFPDRGUEYRDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.